
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO5S and its molecular weight is 355.33. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aerosol Propellants
The compound’s unique chemical structure, particularly the presence of the trifluoromethoxy group, makes it suitable for use in aerosol propellants . Its stability and low toxicity contribute to its effectiveness in delivering substances in a fine spray form, which is essential in various applications ranging from medical inhalers to consumer products like deodorants and hair sprays.
Air Conditioning
In the field of air conditioning, this compound could serve as a potential refrigerant due to its chemical properties, including the trifluoromethoxy group, which may contribute to a lower global warming potential compared to traditional refrigerants . Its application in this area could lead to more environmentally friendly air conditioning systems.
Antifoaming Agent
This compound has potential use as an antifoaming agent in industrial processes . The hydroxyoxan group could help reduce surface tension, thus preventing foam formation. This is particularly useful in industries such as paper production, wastewater treatment, and fermentation processes.
Ammunition
The stability of the compound under high-pressure conditions suggests its possible application in the field of ammunition, specifically in propellants or as a stabilizer . The trifluoromethoxy group could enhance the energy release, making it a candidate for more efficient and stable ammunition.
Apparel
The compound’s structural components, like the hydroxytetrahydro-pyran group, could be utilized in the treatment of fabrics to impart certain desirable qualities such as water repellency or stain resistance . This application could revolutionize the production of high-performance apparel.
Automotive
In automotive applications, the compound could be used in the formulation of lubricants or hydraulic fluids due to its potential thermal stability and low reactivity . This could lead to the development of advanced fluids that can withstand the demanding conditions of modern engines and machinery.
Cleaning Compositions
Given its potential solvency properties, this compound might be used in cleaning compositions . It could be particularly effective in removing organic stains or as a component in specialized industrial cleaners.
Coatings, Paints, and Varnishes
The compound’s chemical structure suggests it could be a valuable additive in coatings, paints, and varnishes . It might improve adhesion, durability, and resistance to environmental factors, which are critical properties for protective and decorative coatings.
Propiedades
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5S/c14-13(15,16)22-10-3-1-2-4-11(10)23(19,20)17-9-12(18)5-7-21-8-6-12/h1-4,17-18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHFKGDOHQIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

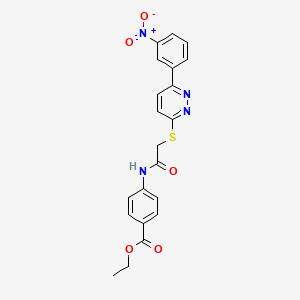


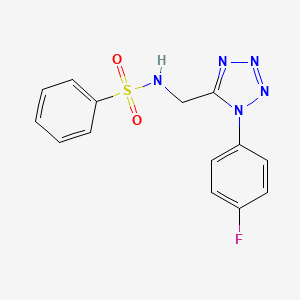

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)
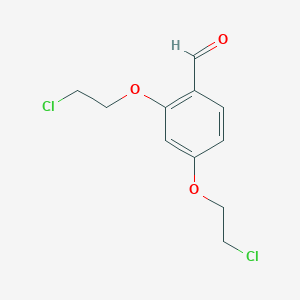
![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
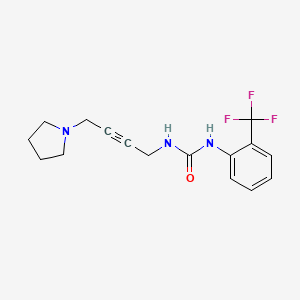
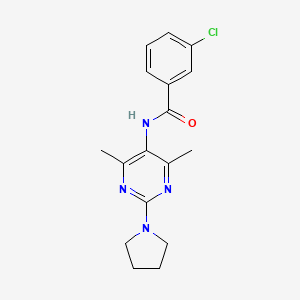

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)